molecular formula C15H21ClN4O2S B12301615 1-(phenylsulfonyl)-5-(piperidin-4-ylmethyl)-1H-pyrazol-3-amine hydrochloride

1-(phenylsulfonyl)-5-(piperidin-4-ylmethyl)-1H-pyrazol-3-amine hydrochloride

Cat. No.: B12301615
M. Wt: 356.9 g/mol
InChI Key: VSOFMPHHCRWQRW-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-5-(piperidin-4-ylmethyl)-1H-pyrazol-3-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenylsulfonyl group, a piperidinylmethyl group, and a pyrazolamine core. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(phenylsulfonyl)-5-(piperidin-4-ylmethyl)-1H-pyrazol-3-amine hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the phenylsulfonyl group: This step involves the sulfonylation of the pyrazole core using phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the piperidinylmethyl group: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with piperidin-4-ylmethyl chloride.

    Formation of the hydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylsulfonyl)-5-(piperidin-4-ylmethyl)-1H-pyrazol-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The piperidinylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Phenylsulfonyl)-5-(piperidin-4-ylmethyl)-1H-pyrazol-3-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(phenylsulfonyl)-5-(piperidin-4-ylmethyl)-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. The phenylsulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidinylmethyl group can enhance the compound’s binding affinity and selectivity. The pyrazole core may participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Phenylsulfonyl)piperidin-4-yl]acetic acid
  • 2-[1-(Phenylsulfonyl)piperidin-4-yl]ethylamine hydrochloride

Uniqueness

1-(Phenylsulfonyl)-5-(piperidin-4-ylmethyl)-1H-pyrazol-3-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H21ClN4O2S

Molecular Weight

356.9 g/mol

IUPAC Name

1-(benzenesulfonyl)-5-(piperidin-4-ylmethyl)pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C15H20N4O2S.ClH/c16-15-11-13(10-12-6-8-17-9-7-12)19(18-15)22(20,21)14-4-2-1-3-5-14;/h1-5,11-12,17H,6-10H2,(H2,16,18);1H

InChI Key

VSOFMPHHCRWQRW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=CC(=NN2S(=O)(=O)C3=CC=CC=C3)N.Cl

Origin of Product

United States

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